Methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate
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Overview
Description
Methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate: is an organic compound with a complex structure that includes a cyclopropane ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable naphthalene derivative. One common method is the reaction of 6-methylnaphthalene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into corresponding alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclopropane and naphthalene derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropane rings. It may also serve as a model compound for understanding the metabolism of similar structures in living organisms .
Medicine
The compound’s structure can be modified to create analogs with specific biological activities, such as anti-inflammatory or anticancer properties .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances and polymers. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The naphthalene moiety may also participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
- Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate
- Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate
Uniqueness
Methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate is unique due to the presence of both a cyclopropane ring and a naphthalene moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a versatile compound for various applications .
Biological Activity
Methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate (CAS No. 61508-73-4) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including its anticancer effects and other pharmacological activities, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular structure of this compound features a cyclopropane ring attached to a methylnaphthalene moiety, which contributes to its unique biological activity. The compound is characterized by:
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds related to this compound, revealing promising results. The following table summarizes key findings on the cytotoxic effects against various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF7 (breast cancer) | Not specified | |
Related naphthalene derivatives | HEPG2 (liver cancer) | 1.18 ± 0.14 | |
Naphthalene-based compounds | Jurkat (leukemia) | 1.95 |
The compound's activity is believed to be linked to its ability to inhibit key cellular pathways involved in cancer progression, although specific mechanisms for this compound remain under investigation.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes critical for cancer cell survival, such as thymidylate synthase and various kinases.
- Induction of Apoptosis : Studies indicate that naphthalene derivatives can trigger apoptotic pathways in cancer cells, leading to increased cell death .
- Antioxidant Properties : Some structural analogs exhibit antioxidant activity, which can reduce oxidative stress in cells, potentially enhancing their therapeutic effects .
Case Studies
A notable case study involved the synthesis and evaluation of a series of naphthalene derivatives, including this compound, which were tested for their cytotoxic effects against various cancer cell lines. The study highlighted that compounds with similar structures showed significant inhibition rates against breast and liver cancer cell lines, suggesting a potential role for this compound in anticancer therapy .
Future Directions
Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas of exploration include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in a living organism.
- Combination Therapies : Investigating the effects of combining this compound with other anticancer agents to enhance efficacy.
Properties
CAS No. |
61508-73-4 |
---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C16H16O2/c1-11-3-4-13-10-14(6-5-12(13)9-11)16(7-8-16)15(17)18-2/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
BLUMUIPFEAADRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3(CC3)C(=O)OC |
Origin of Product |
United States |
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